molecular formula C13H10N4O7S B11024267 4-nitro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide

4-nitro-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide

Cat. No.: B11024267
M. Wt: 366.31 g/mol
InChI Key: XZTWGJSUCXNWRT-UHFFFAOYSA-N
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Description

4-Nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide is an organic compound that features both nitro and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with benzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

4-Nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide involves its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These properties make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-N’-(2-nitrobenzenesulfonyl)benzohydrazide is unique due to the presence of both nitro and sulfonyl groups on the same molecule, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it useful in various fields of research and industry.

Properties

Molecular Formula

C13H10N4O7S

Molecular Weight

366.31 g/mol

IUPAC Name

4-nitro-N'-(2-nitrophenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C13H10N4O7S/c18-13(9-5-7-10(8-6-9)16(19)20)14-15-25(23,24)12-4-2-1-3-11(12)17(21)22/h1-8,15H,(H,14,18)

InChI Key

XZTWGJSUCXNWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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